![molecular formula C11H13N3O2 B7662559 1-[2-(3-Methoxyphenoxy)ethyl]triazole](/img/structure/B7662559.png)
1-[2-(3-Methoxyphenoxy)ethyl]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Methoxyphenoxy)ethyl]triazole, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of triazole compounds and has been used as a building block in the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Methoxyphenoxy)ethyl]triazole has not been extensively studied. However, studies have shown that this compound exhibits potent antifungal and antibacterial activity. It is believed that this compound acts by inhibiting the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antifungal and antibacterial activity. Studies have also shown that this compound exhibits anti-inflammatory and anticancer properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-[2-(3-Methoxyphenoxy)ethyl]triazole is its potential applications in the synthesis of bioactive compounds. This compound has been used as a building block in the synthesis of various bioactive compounds, which exhibit potent antifungal, antibacterial, anti-inflammatory, and anticancer activity. However, the limitations of this compound include its toxicity and potential side effects, which need to be carefully evaluated before using it in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-[2-(3-Methoxyphenoxy)ethyl]triazole. One of the significant future directions is to study the mechanism of action of this compound in more detail. Further studies are needed to understand how this compound inhibits the growth of fungal and bacterial cells and exhibits anti-inflammatory and anticancer properties. Another future direction is to explore the potential applications of this compound in the development of new drugs for the treatment of various diseases, including cancer, bacterial, and fungal infections. Finally, further studies are needed to evaluate the safety and potential side effects of this compound, which will help in the development of safe and effective drugs based on this compound.
Métodos De Síntesis
The synthesis of 1-[2-(3-Methoxyphenoxy)ethyl]triazole can be achieved through various methods, including the reaction of 3-methoxyphenol with ethyl bromide followed by the reaction with sodium azide, and the reaction of 3-methoxyphenol with ethyl chloroformate followed by the reaction with sodium azide. These methods have been reported to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
1-[2-(3-Methoxyphenoxy)ethyl]triazole has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the synthesis of bioactive compounds. This compound has been used as a building block in the synthesis of various bioactive compounds, including antifungal agents, antibacterial agents, anti-inflammatory agents, and anticancer agents.
Propiedades
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-15-10-3-2-4-11(9-10)16-8-7-14-6-5-12-13-14/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFHLNAIGKRKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-N,6-N-bis(7-oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4,6-diamine](/img/structure/B7662481.png)
![2-[2-(4-Fluorophenoxy)ethyl-methylamino]-6-methylpyridine-3-carbonitrile](/img/structure/B7662485.png)
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
![4-chloro-N-[1-(2-fluoro-4-hydroxyanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B7662511.png)
![N-methyl-2-[5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7662516.png)
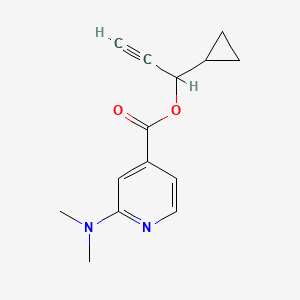
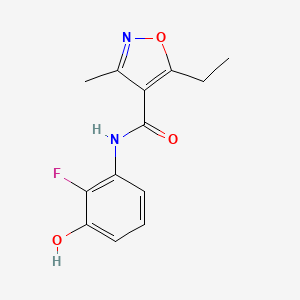
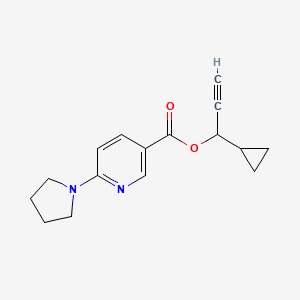
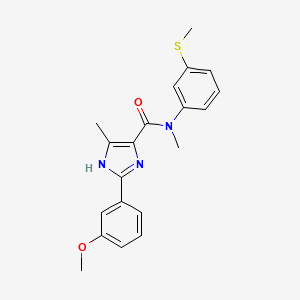
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)
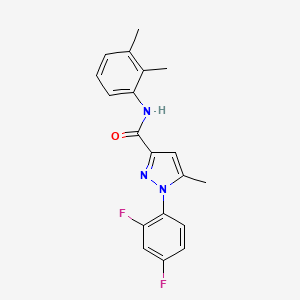
![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![Methyl 1-[[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetyl]amino]cyclopropane-1-carboxylate](/img/structure/B7662572.png)
